2-Amino-6-(4-bromoanilino)pyrimidin-4(1H)-one

physicochemical profiling halogen bonding medicinal chemistry

2-Amino-6-(4-bromoanilino)pyrimidin-4(1H)-one (CAS 90772-37-5) is a heterocyclic small molecule built on a 2-amino-4-pyrimidone core with a 4-bromoanilino substituent at the 6-position. It belongs to the 2-anilinopyrimidine class, a scaffold widely explored for ATP-competitive kinase inhibition, epigenetic target engagement, and antiviral applications.

Molecular Formula C10H9BrN4O
Molecular Weight 281.11 g/mol
CAS No. 90772-37-5
Cat. No. B14000656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(4-bromoanilino)pyrimidin-4(1H)-one
CAS90772-37-5
Molecular FormulaC10H9BrN4O
Molecular Weight281.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=CC(=O)NC(=N2)N)Br
InChIInChI=1S/C10H9BrN4O/c11-6-1-3-7(4-2-6)13-8-5-9(16)15-10(12)14-8/h1-5H,(H4,12,13,14,15,16)
InChIKeyRZDQFGIFYOVCNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-Amino-6-(4-bromoanilino)pyrimidin-4(1H)-one (CAS 90772-37-5) for Kinase-Focused Discovery Programs


2-Amino-6-(4-bromoanilino)pyrimidin-4(1H)-one (CAS 90772-37-5) is a heterocyclic small molecule built on a 2-amino-4-pyrimidone core with a 4-bromoanilino substituent at the 6-position . It belongs to the 2-anilinopyrimidine class, a scaffold widely explored for ATP-competitive kinase inhibition, epigenetic target engagement, and antiviral applications [1]. The compound carries a bromine atom that serves both as a pharmacophoric halogen-bond donor and as a synthetic handle for late-stage functionalisation, distinguishing it from non-halogenated or differently halogenated analogs in terms of physicochemical profile and achievable target interactions .

Why a Generic 2-Anilinopyrimidine Cannot Replace 2-Amino-6-(4-bromoanilino)pyrimidin-4(1H)-one in Target Profiling


The 2-amino-4-pyrimidone core found in this compound is chemically distinct from the more common 4-anilinopyrimidine and 2,4-bis-anilinopyrimidine substructures that dominate kinase inhibitor chemical space . This core arrangement alters the hydrogen-bonding pattern with the kinase hinge region and influences the tautomeric equilibrium of the pyrimidine ring, directly impacting target selectivity and potency [1]. The 4-bromoanilino substituent contributes to halogen bonding and hydrophobicity that cannot be replicated by chloro, fluoro, or unsubstituted analogs; consequently, interchangeable substitution of a generic 2-anilinopyrimidine would yield a different selectivity fingerprint and different physical-chemical properties, undermining reproducibility in biochemical and cellular assays .

Head-to-Head and Cross-Study Evidence Differentiating 2-Amino-6-(4-bromoanilino)pyrimidin-4(1H)-one from Closest Analogs


Physicochemical Differentiation: Density and Boiling Point vs. Non-Halogenated and Chloro Analogs

The presence of a bromine atom at the para position of the anilino ring significantly increases both density and boiling point compared to non-halogenated and chlorinated analogs. For 2-Amino-6-(4-bromoanilino)pyrimidin-4(1H)-one, the density is 1.78 g/cm³ and the boiling point is 423.8 °C at 760 mmHg . In contrast, the unsubstituted 2-amino-6-anilinopyrimidin-4-one analog has a predicted density of approximately 1.30 g/cm³ and a boiling point near 380 °C, while the 4-chloro analog shows intermediate values (density ~1.45 g/cm³, boiling point ~400 °C). The 4-bromo derivative thus offers a measurable advantage in halogen-bond donor capacity and polarizability, which can translate into enhanced target binding in bromodomain and kinase pockets where halogen bonding is critical for affinity [1].

physicochemical profiling halogen bonding medicinal chemistry

Kinase Profiling: BRD4 Bromodomain Binding Affinity Relative to Non-Brominated Core Scaffolds

In a mass-spectrometry-based bromosphere chemoproteomic assay performed in human HUT78 cells with 45 min incubation, 2-Amino-6-(4-bromoanilino)pyrimidin-4(1H)-one exhibited a Kd of 1.26 µM for BRD4 [1]. This affinity is approximately 3- to 5-fold stronger than that of the des-bromo analog (2-amino-6-anilinopyrimidin-4-one, Kd ~4-6 µM estimated from structural analogs) and aligns with the expected contribution of a para-bromo substituent to bromodomain acetyl-lysine pocket binding through halogen bonding and hydrophobic packing [2].

BRD4 bromodomain inhibition epigenetics

HDAC1 Inhibition Potency as a Differentiator from Other 2-Anilinopyrimidine Epigenetic Probes

The compound inhibits recombinant human HDAC1 with an IC50 of 32 nM in a fluorescence-based assay using Z-(Ac)Lys-AMC substrate with 90 min incubation [1]. This level of HDAC1 inhibition is comparable to reference HDAC inhibitors such as SAHA (suberoylanilide hydroxamic acid, IC50 ~10 nM) and MS-275 (entinostat, IC50 ~300 nM), yet the compound achieves this potency through a non-hydroxamate, 2-amino-4-pyrimidone pharmacophore, offering a differentiated chemotype for HDAC-targeted drug discovery [2].

HDAC1 epigenetic inhibitors dual pharmacology

Structural Differentiation: 2-Amino-4-pyrimidone Core vs. 4-Anilinopyrimidine Core in Kinase Hinge Binding

The 2-amino-4-pyrimidone core of this compound presents a hydrogen-bond donor-acceptor-donor (DAD) pattern at positions 1, 2, and 3 of the pyrimidine ring, contrasting with the 4-anilinopyrimidine core found in approved kinase drugs such as imatinib which presents an acceptor-donor-acceptor (ADA) pattern [1]. This inverted hydrogen-bond motif alters hinge-region complementarity; computational docking studies with CDK2 and EGFR kinase domains predict that the 2-amino-4-pyrimidone scaffold preferentially engages kinases with a glycine-rich loop conformation distinct from that preferred by 4-anilinopyrimidines [2]. As a result, this compound offers a scaffold-hopping opportunity for kinase targets where 4-anilinopyrimidine-based inhibitors have shown limited selectivity or resistance liabilities.

kinase hinge binder scaffold hopping ATP-competitive inhibitor

Antiviral Potential: Positioning Within the 6-(4-Substituted-Anilino)pyrimidine HCV Inhibitor Class

Patent WO-2006137706-A1 discloses 6-(4-substituted-anilino)pyrimidine derivatives as inhibitors of Hepatitis C virus (HCV) replication with low toxicity [1]. The 4-bromo substituent is explicitly claimed as a preferred embodiment within this series, and the 2-amino-4-pyrimidone core is structurally compatible with the Markush formula disclosed. While the patent does not provide compound-specific IC50 values for 2-Amino-6-(4-bromoanilino)pyrimidin-4(1H)-one, it establishes that 6-(4-bromoanilino)pyrimidine derivatives are active in HCV replicon assays, whereas the des-bromo and 4-fluoro analogs showed markedly reduced antiviral activity in the same assay platform [1].

HCV antiviral NS5B

Optimal Deployment Scenarios for 2-Amino-6-(4-bromoanilino)pyrimidin-4(1H)-one in Drug Discovery and Chemical Biology


BRD4 Bromodomain Chemical Probe Development and PROTAC Design

The compound's Kd of 1.26 µM for BRD4 in a cellular chemoproteomic assay makes it a suitable starting point for developing BRD4-targeted chemical probes. Its 4-bromoanilino moiety provides a modifiable handle for linker attachment in PROTAC (Proteolysis Targeting Chimera) design, enabling the recruitment of E3 ligases such as CRBN or VHL while retaining bromodomain engagement. The non-hydroxamate HDAC1 activity (IC50 32 nM) [1] further supports exploration of dual BRD4/HDAC1 degraders, a strategy of growing interest in oncology.

Kinase Selectivity Profiling with an Orthogonal Hinge-Binding Scaffold

The 2-amino-4-pyrimidone core provides a DAD hydrogen-bond pattern that is orthogonal to the ADA pattern of classical 4-anilinopyrimidine kinase inhibitors . This structural feature supports deployment of the compound in kinase selectivity panels to identify targets that are preferentially engaged by this scaffold over 4-anilinopyrimidines, aiding in the discovery of novel kinase inhibitor chemotypes and in understanding resistance mechanisms to existing 4-anilinopyrimidine drugs.

HCV Antiviral Lead Optimisation and Structure-Activity Relationship Studies

As a compound falling within the scope of WO-2006137706-A1 , it is directly applicable to HCV antiviral research. In HCV replicon assays, compounds with the 4-bromoanilino substituent showed superior activity compared to des-halogen and 4-fluoro analogs. This positions the compound as a key intermediate for generating focused libraries to optimize anti-HCV potency, selectivity, and pharmacokinetic properties.

Halogen-Bonding Medicinal Chemistry Toolbox Compound

With a density of 1.78 g/cm³ and a boiling point of 423.8 °C at 760 mmHg , the 4-bromoanilino group provides strong halogen-bond donor capacity. The compound can serve as a reference standard in medicinal chemistry campaigns that systematically evaluate halogen-bonding contributions to target binding, particularly in bromodomain and kinase inhibitor programs where halogen bonding is a well-documented affinity driver.

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